![molecular formula C21H32F2N2O4 B14761478 N-[3-(3,5-difluorophenyl)-1-[6-(2,2-dimethylpropoxy)-5-methylmorpholin-3-yl]-1-hydroxypropan-2-yl]acetamide](/img/structure/B14761478.png)
N-[3-(3,5-difluorophenyl)-1-[6-(2,2-dimethylpropoxy)-5-methylmorpholin-3-yl]-1-hydroxypropan-2-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(3,5-difluorophenyl)-1-[6-(2,2-dimethylpropoxy)-5-methylmorpholin-3-yl]-1-hydroxypropan-2-yl]acetamide is a complex organic compound with a unique structure that includes a difluorophenyl group, a morpholine ring, and an acetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3,5-difluorophenyl)-1-[6-(2,2-dimethylpropoxy)-5-methylmorpholin-3-yl]-1-hydroxypropan-2-yl]acetamide involves multiple steps, starting with the preparation of the difluorophenyl intermediate. The key steps include:
Formation of the Difluorophenyl Intermediate:
Morpholine Ring Formation: The morpholine ring is synthesized through a series of reactions involving the appropriate starting materials, such as amino alcohols and epoxides.
Coupling Reactions: The difluorophenyl intermediate is then coupled with the morpholine derivative under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N-[3-(3,5-difluorophenyl)-1-[6-(2,2-dimethylpropoxy)-5-methylmorpholin-3-yl]-1-hydroxypropan-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the compound can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The difluorophenyl group can undergo substitution reactions, where the fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution reactions can introduce new functional groups into the difluorophenyl ring.
Aplicaciones Científicas De Investigación
N-[3-(3,5-difluorophenyl)-1-[6-(2,2-dimethylpropoxy)-5-methylmorpholin-3-yl]-1-hydroxypropan-2-yl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as improved stability or reactivity.
Mecanismo De Acción
The mechanism of action of N-[3-(3,5-difluorophenyl)-1-[6-(2,2-dimethylpropoxy)-5-methylmorpholin-3-yl]-1-hydroxypropan-2-yl]acetamide involves its interaction with specific molecular targets. The difluorophenyl group and the morpholine ring play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The compound may inhibit or activate specific pathways, leading to the desired biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- **N-[(3,5-difluorophenyl)methyl]-2-[(2R,3R,6R)-2-(hydroxymethyl)-3-[(2-methoxyphenyl)sulfonylamino]-3,6-dihydro-2H-pyran-6-yl]acetamide
- **2-(3,5-Difluorophenyl)-1H-imidazole
Uniqueness
N-[3-(3,5-difluorophenyl)-1-[6-(2,2-dimethylpropoxy)-5-methylmorpholin-3-yl]-1-hydroxypropan-2-yl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the difluorophenyl group enhances its stability and reactivity, while the morpholine ring contributes to its binding affinity and specificity.
This compound’s unique structure and properties make it a valuable tool in various scientific research and industrial applications.
Propiedades
Fórmula molecular |
C21H32F2N2O4 |
|---|---|
Peso molecular |
414.5 g/mol |
Nombre IUPAC |
N-[3-(3,5-difluorophenyl)-1-[6-(2,2-dimethylpropoxy)-5-methylmorpholin-3-yl]-1-hydroxypropan-2-yl]acetamide |
InChI |
InChI=1S/C21H32F2N2O4/c1-12-20(29-11-21(3,4)5)28-10-18(24-12)19(27)17(25-13(2)26)8-14-6-15(22)9-16(23)7-14/h6-7,9,12,17-20,24,27H,8,10-11H2,1-5H3,(H,25,26) |
Clave InChI |
MTSIVXGKWLWPKB-UHFFFAOYSA-N |
SMILES canónico |
CC1C(OCC(N1)C(C(CC2=CC(=CC(=C2)F)F)NC(=O)C)O)OCC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Amino-4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde](/img/structure/B14761397.png)
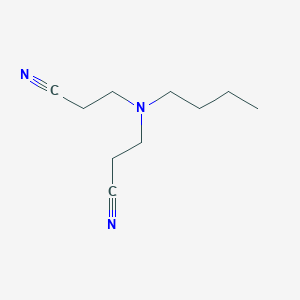
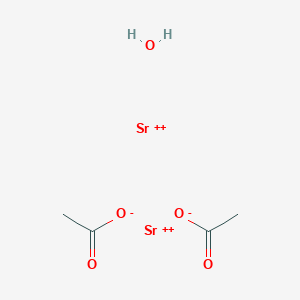
![Naphtho[1,8-cd][1,2]oxathiole](/img/structure/B14761413.png)
![Ethyl (S)-10-fluoro-3-methyl-9-(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate](/img/structure/B14761415.png)
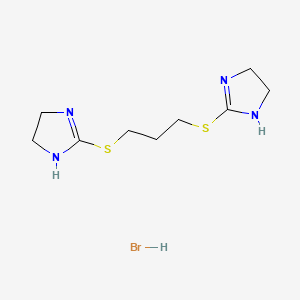

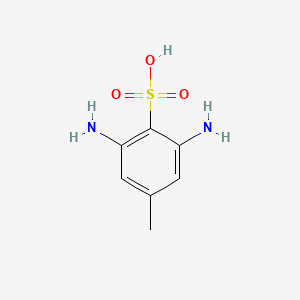
![2-[(4R,5S,6S,9R,11E,13E,15R,16R)-6-[(2R,3R,4S,5S,6R)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-(hydroxymethyl)-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde](/img/structure/B14761431.png)
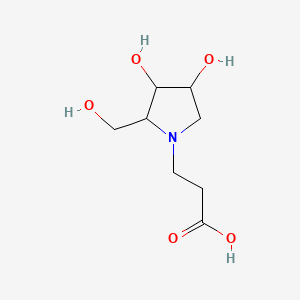
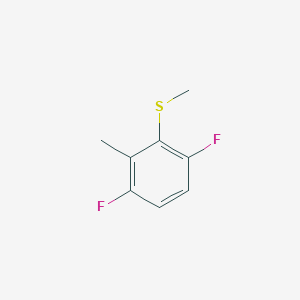
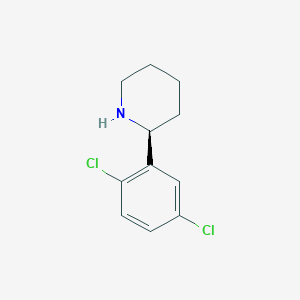
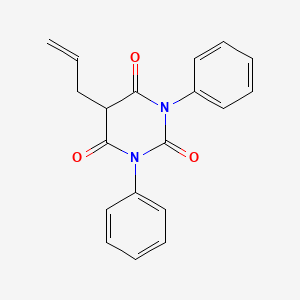
![N-{5-[(1,1-Dimethyl-2-phenyl-ethylamino)-hydroxy-methyl]-2-hydroxy-phenyl}-methanesulfonamide](/img/structure/B14761449.png)
